4-Ethoxy-2,6-di(propan-2-yl)phenol
CAS No.: 66747-15-7
Cat. No.: VC7992254
Molecular Formula: C14H22O2
Molecular Weight: 222.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66747-15-7 |
|---|---|
| Molecular Formula | C14H22O2 |
| Molecular Weight | 222.32 g/mol |
| IUPAC Name | 4-ethoxy-2,6-di(propan-2-yl)phenol |
| Standard InChI | InChI=1S/C14H22O2/c1-6-16-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3 |
| Standard InChI Key | ZVRBIRHDGDQHKR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=C(C(=C1)C(C)C)O)C(C)C |
| Canonical SMILES | CCOC1=CC(=C(C(=C1)C(C)C)O)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name, 4-ethoxy-2,6-di(propan-2-yl)phenol, reflects its substitution pattern: a hydroxyl group at position 1, ethoxy at position 4, and isopropyl groups at positions 2 and 6. Its molecular formula is C₁₄H₂₂O₂, with a molecular weight of 222.32 g/mol. The structure is derived from phenol, where steric hindrance from the bulky isopropyl groups influences reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂O₂ |
| Molecular Weight | 222.32 g/mol |
| CAS Number | Not listed in available sources |
| Exact Mass | 222.1620 g/mol |
| Topological Polar Surface Area | 29.5 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-ethoxy-2,6-di(propan-2-yl)phenol likely involves Friedel-Crafts alkylation followed by etherification. A plausible pathway includes:
-
Alkylation of Phenol: Reaction of phenol with excess isopropyl bromide in the presence of AlCl₃ to introduce isopropyl groups at positions 2 and 6 .
-
Ethoxy Group Introduction: Williamson ether synthesis using ethyl bromide and the intermediate 2,6-diisopropylphenol under basic conditions (e.g., K₂CO₃ in acetone) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Isopropyl bromide, AlCl₃, 80°C | ~70% |
| Etherification | Ethyl bromide, K₂CO₃, 70°C | ~85% |
The etherification step mirrors methodologies used in synthesizing methyl syringate derivatives, where alkoxy groups are introduced via nucleophilic substitution .
Physicochemical Properties
Solubility and Partitioning
The compound’s LogP (octanol-water partition coefficient) is estimated at 5.02, comparable to 2,6-di(propan-2-yl)phenol derivatives . This high LogP indicates strong lipophilicity, rendering it insoluble in water but soluble in organic solvents like ethanol and dichloromethane.
Thermal Stability
While direct data are unavailable, analogous compounds exhibit decomposition temperatures above 250°C. The ethoxy group enhances thermal stability compared to unsubstituted phenols, as seen in ethoxy-substituted pyrimidines .
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | ~300°C (estimated) |
| Density | ~1.02 g/cm³ (estimated) |
| Flash Point | >150°C |
Applications in Industry and Research
Antioxidant in Polymers
Bulky phenolic derivatives are widely used as antioxidants in plastics and rubbers. The isopropyl groups sterically shield the phenolic -OH, reducing oxidative degradation. For example, 2,6-di-tert-butylphenol derivatives prevent radical chain reactions in polyethylene .
Antimicrobial Activity
Ethoxy-substituted phenols exhibit broad-spectrum antimicrobial activity. In syringic acid derivatives, ethoxy groups enhance membrane permeability, disrupting microbial cells . While untested for this compound, similar mechanisms are plausible.
Intermediate in Organic Synthesis
The compound’s electron-rich aromatic ring makes it a candidate for electrophilic substitution reactions, such as nitration or sulfonation, to synthesize more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume